molecular formula C45H77N13O19 B15135620 TELAEPTSTR-(Arg-13C6,15N4)

TELAEPTSTR-(Arg-13C6,15N4)

Cat. No.: B15135620
M. Wt: 1114.1 g/mol
InChI Key: IHDBIVHIUUXENB-GXGUFPDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TELAEPTSTR-(Arg-13C6,15N4) is a compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. It is a variant of the peptide sequence TELAEPTSTR, where the arginine residue is specifically labeled with these isotopes. This labeling is often used in scientific research to trace and quantify the compound during various processes, such as drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TELAEPTSTR-(Arg-13C6,15N4) involves the incorporation of carbon-13 and nitrogen-15 labeled arginine into the peptide sequence. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The labeled arginine is synthesized separately and then incorporated into the peptide sequence during the SPPS process .

Industrial Production Methods

Industrial production of TELAEPTSTR-(Arg-13C6,15N4) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of protected amino acid derivatives and coupling reagents to ensure the correct sequence and incorporation of the labeled arginine .

Chemical Reactions Analysis

Types of Reactions

TELAEPTSTR-(Arg-13C6,15N4) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiols from disulfide bonds .

Scientific Research Applications

TELAEPTSTR-(Arg-13C6,15N4) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TELAEPTSTR-(Arg-13C6,15N4) is primarily related to its use as a labeled tracer. The stable isotopes of carbon-13 and nitrogen-15 do not alter the chemical properties of the peptide but allow for its detection and quantification using mass spectrometry. This enables researchers to study the peptide’s behavior in various biological and chemical systems, providing insights into its interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    TELAEPTSTR-(Arg): The non-labeled version of the peptide.

    TELAEPTSTR-(Arg-13C6): Labeled only with carbon-13.

    TELAEPTSTR-(Arg-15N4): Labeled only with nitrogen-15

Uniqueness

TELAEPTSTR-(Arg-13C6,15N4) is unique due to the dual labeling with both carbon-13 and nitrogen-15. This dual labeling enhances its utility in quantitative studies, allowing for more precise tracking and analysis compared to single-labeled or non-labeled versions .

Properties

Molecular Formula

C45H77N13O19

Molecular Weight

1114.1 g/mol

IUPAC Name

(4S)-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C45H77N13O19/c1-19(2)17-27(54-36(68)24(11-13-30(63)64)51-40(72)32(46)21(4)60)37(69)50-20(3)35(67)52-25(12-14-31(65)66)43(75)58-16-8-10-29(58)39(71)57-34(23(6)62)42(74)55-28(18-59)38(70)56-33(22(5)61)41(73)53-26(44(76)77)9-7-15-49-45(47)48/h19-29,32-34,59-62H,7-18,46H2,1-6H3,(H,50,69)(H,51,72)(H,52,67)(H,53,73)(H,54,68)(H,55,74)(H,56,70)(H,57,71)(H,63,64)(H,65,66)(H,76,77)(H4,47,48,49)/t20-,21+,22+,23+,24-,25-,26-,27-,28-,29-,32-,33-,34-/m0/s1/i7+1,9+1,15+1,26+1,44+1,45+1,47+1,48+1,49+1,53+1

InChI Key

IHDBIVHIUUXENB-GXGUFPDBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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